Ammonium-15N2,d8 sulfate

Description

Specific Utility of Nitrogen-15 and Deuterium (B1214612) Isotopic Enrichment in Scientific Investigations

Nitrogen-15 (¹⁵N) and deuterium (²H or D) are two of the most commonly used stable isotopes in scientific research. iaea.orgphysoc.org Nitrogen is a fundamental component of amino acids, proteins, and nucleic acids, making ¹⁵N an invaluable tracer for studying protein synthesis and nitrogen metabolism. nrdgas.comfrontiersin.org By labeling compounds with ¹⁵N, scientists can track nitrogen flow through various metabolic pathways in plants, animals, and microorganisms. nrdgas.com This has significant applications in agriculture for assessing fertilizer efficiency and in medicine for understanding protein dynamics in the human body. nrdgas.com

Deuterium, a heavy isotope of hydrogen, is often used to label water (creating "heavy water" or D₂O) or organic molecules. nih.gov Its unique properties allow for the simultaneous monitoring of the turnover of multiple types of molecules, including proteins, lipids, and DNA. nih.gov Deuterium labeling is particularly useful in metabolic research and in studying the pharmacokinetics of drugs. medchemexpress.com The incorporation of deuterium can sometimes alter the metabolic profile of a drug, a phenomenon that has garnered attention in drug development. medchemexpress.com

Academic and Research Significance of Ammonium-15N2,d8 Sulfate (B86663) as a Model Compound

Ammonium-15N2,d8 sulfate, with the chemical formula ((¹⁵N)D₄)₂SO₄, is a dual-labeled compound where both nitrogen atoms are the ¹⁵N isotope and all eight hydrogen atoms are deuterium. scbt.comsigmaaldrich.com This specific combination of isotopic labels makes it a highly valuable tool in advanced research.

Its primary role is as a nitrogen and hydrogen source in cell culture media for the expression of isotopically labeled proteins. vulcanchem.comisotope.comisotope.com These labeled proteins are then used in structural biology studies, particularly in biomolecular NMR spectroscopy. isotope.com The presence of both ¹⁵N and deuterium allows for sophisticated NMR experiments that can elucidate the three-dimensional structure and dynamics of proteins.

Furthermore, this compound serves as a precursor for synthesizing other isotopically labeled molecules. isotope.com Its well-defined isotopic enrichment provides a precise starting point for complex chemical syntheses. The compound's properties are well-characterized, making it a reliable standard and reagent in various experimental setups.

Below is a data table summarizing the key properties of this compound and its single-labeled counterparts.

| Property | This compound | Ammonium-d8 sulfate | Ammonium-15N2 sulfate |

| Linear Formula | ((¹⁵N)D₄)₂SO₄ sigmaaldrich.com | (ND₄)₂SO₄ isotope.com | (¹⁵NH₄)₂SO₄ isotope.com |

| Molecular Weight | 142.18 scbt.comsigmaaldrich.com | 140.19 vulcanchem.comisotope.com | 134.13 isotope.comchempure.in |

| ¹⁵N Atom % | 99% sigmaaldrich.com | Not Applicable | 99% isotope.com |

| D Atom % | 98% sigmaaldrich.com | 98% isotope.com | Not Applicable |

| Primary Applications | Biomolecular NMR, Proteomics, Metabolism scbt.comisotope.comisotope.com | Biomolecular NMR, Metabolism, Proteomics, Synthetic Intermediates isotope.com | Biomolecular NMR, Metabolism, Proteomics isotope.com |

| CAS Number | 12142200 (Sigma-Aldrich) sigmaaldrich.com | 13814-01-2 isotope.com | 43086-58-4 isotope.comchempure.in |

Structure

2D Structure

Properties

Molecular Formula |

H8N2O4S |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

tetradeuterio(15N)azanium;sulfate |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1;/hD8 |

InChI Key |

BFNBIHQBYMNNAN-HESUPHTJSA-N |

Isomeric SMILES |

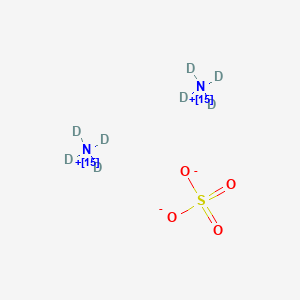

[2H][15N+]([2H])([2H])[2H].[2H][15N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Ammonium 15n2,d8 Sulfate

Chemical Synthesis Pathways for Nitrogen-15 Enrichment of Ammonium (B1175870) Precursors

The foundational step in synthesizing (¹⁵ND₄)₂SO₄ is the preparation of ¹⁵N-enriched ammonium precursors. The primary precursor is ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or an ammonium salt like ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄. researchgate.netupf.edugoogle.com Various chemical methods exist to achieve high levels of ¹⁵N enrichment.

One common industrial method for nitrogen isotope separation is chemical exchange chromatography. The NH₃ / NH₄⁺ isotope exchange system is frequently used. researchgate.net In this process, an ammonium salt solution is passed through ion-exchange resin columns. Isotopic fractionation occurs during displacement band chromatography, leading to an enrichment of ¹⁵N in the rear portion of the ammonium band. researchgate.net This technique can achieve significant enrichment, with reports of obtaining 7.6 at. % of ¹⁵N after a 60-meter displacement of the ammonium band. researchgate.net

Direct synthesis from ¹⁵N-enriched starting materials is another key pathway. ¹⁵N-labeled ammonia (¹⁵NH₃) can be synthesized from ¹⁵N-enriched ammonium chloride (¹⁵NH₄Cl) by reacting it with a base, such as an alcoholate in the corresponding anhydrous alcohol. google.com This ¹⁵NH₃ can then be used in subsequent reactions. For example, ¹⁵N-enriched urea (B33335) has been synthesized from ¹⁵NH₃, carbon monoxide, and sulfur in a discontinuous process, showcasing the utility of ¹⁵NH₃ as a versatile building block. core.ac.ukresearchgate.net

Furthermore, ¹⁵N-labeled primary amines can be readily synthesized via the reaction of organoboranes with ¹⁵N-enriched ammonium hydroxide, providing a route to functionally substituted organic amines. rsc.org These methods highlight that the synthesis of ¹⁵N precursors often relies on starting with a commercially available, highly enriched source, such as ¹⁵NH₄Cl or ¹⁵NH₃, and incorporating it into the desired molecular framework. google.comisotopeshop.com

| Method | Precursors | Product | Key Findings | Reference(s) |

| Ion Exchange Chromatography | NH₄⁺/NH₃ (aq) system on ion exchange resin | ¹⁵N-enriched NH₄⁺ | Isotope separation factor decreases with increasing temperature or ammonia concentration. The rear of the band is enriched in ¹⁵N. | researchgate.net |

| Base Reaction | ¹⁵NH₄Cl, Alcoholate (RO-L) | ¹⁵NH₃ (liquid) | A method to produce pure liquid ¹⁵NH₃ from ¹⁵NH₄Cl without requiring low-temperature recondensation of gaseous ammonia. | google.com |

| Organoborane Reaction | Organoboranes, ¹⁵N-Ammonium Hydroxide | ¹⁵N-Labeled Primary Amines | An efficient synthesis for producing functionally substituted ¹⁵N-amines. | rsc.org |

| Discontinuous Process | ¹⁵NH₃, CO, S, CH₃OH | CO(¹⁵NH₂)₂ | Achieved a 76.5% yield under optimized conditions (100 °C, 120 min). The product showed no isotopic fractionation. | core.ac.ukresearchgate.net |

Deuteration Strategies in Ammonium Compounds

Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612). For ammonium sulfate (B86663), this requires the synthesis of deuterated ammonia (ND₃), which serves as the key intermediate.

A direct and high-purity method for producing deuterated ammonia is the reaction of high-purity deuterium gas (D₂) with nitrogen gas (N₂) over a catalyst. google.com This process, analogous to the Haber-Bosch process, involves pre-treating a reactor with a catalyst (e.g., iron-aluminum composite), reacting the gases, and then liquefying and purifying the crude deuterated ammonia product. google.com

Electrochemical synthesis offers an alternative route. Deuterated ammonia can be produced via the electrochemical reduction of nitrate (B79036) (NO₃⁻) in heavy water (D₂O). researchgate.netwipo.int This method has been shown to achieve high Faradaic efficiency and can operate at high current densities, making it a promising approach for commercialization. researchgate.net

Surface chemistry provides another pathway, particularly relevant in astrochemistry but also demonstrating fundamental reaction mechanisms. The formation of NH₃ and its deuterated isotopologues (NH₂D, NHD₂, and ND₃) has been investigated at low temperatures by simultaneously adding hydrogen and deuterium atoms to nitrogen atoms on a surface. oup.com Base-mediated hydrogen-deuterium exchange is also a viable strategy. Studies on pyridyl phosphonium (B103445) and ammonium salts have shown that using a base like potassium tert-butoxide (KOtBu) in a deuterated solvent (e.g., DMSO-d₆) can achieve deuteration. nih.gov The final synthesis of ammonium-d₈ sulfate involves a straightforward neutralization reaction between deuterated ammonia and sulfuric acid.

| Method | Deuterium Source | Precursors | Product | Key Findings | Reference(s) |

| Catalytic Gas Reaction | Deuterium Gas (D₂) | N₂, D₂ | High-purity Deuterated Ammonia (ND₃) | The process uses high-purity raw materials, resulting in a single product with few impurities, simplifying purification. | google.com |

| Electrochemical Reduction | Heavy Water (D₂O) | Nitrate (NO₃⁻), D₂O | Deuterated Ammonia (ND₃) | Achieved >80% Faradaic efficiency for ND₃ production at 200 mA cm⁻². | researchgate.net |

| Surface Addition Reaction | Deuterium Atoms | N atoms, D atoms, H atoms | NH₃, NH₂D, NHD₂, ND₃ | Formation of all four ammonia isotopologues is observed only up to 15 K. | oup.com |

| Neutralization | N/A | Deuterated Ammonia (ND₃), Sulfuric Acid (H₂SO₄) | Ammonium sulphate-d₈ ((ND₄)₂SO₄) | A direct neutralization reaction requiring careful control of temperature and pH. | vulcanchem.com |

Integrated Dual-Isotope Labeling Procedures for Ammonium-15N₂,d₈ Sulfate

The synthesis of the dual-labeled compound (¹⁵ND₄)₂SO₄ requires an integrated approach that combines the methodologies from the preceding sections. The most direct chemical synthesis involves the reaction of ¹⁵N-enriched, fully deuterated ammonia (¹⁵ND₃) with deuterated sulfuric acid (D₂SO₄).

The synthesis pathway can be broken down as follows:

Preparation of ¹⁵ND₃: This is the critical step. It is achieved by adapting the deuteration methods described in section 2.2 to use ¹⁵N-enriched starting materials. For instance, high-purity ¹⁵N₂ gas can be reacted with D₂ gas over a catalyst. google.com

An analogous dual-labeling method has been successfully used to produce (¹⁵NH₄)₂³⁴SO₄. researchgate.net In that work, two processes were employed: one using ion exchange with pre-enriched Na₂³⁴SO₄ and (¹⁵NH₄)₂SO₄, and a second involving the reaction of H₂³⁴SO₄ with ¹⁵NH₃. researchgate.net These precedents strongly support the feasibility of the direct neutralization of ¹⁵ND₃ with a sulfate source to produce the target compound. The final product is a solid with a melting point greater than 280 °C (with decomposition).

| Property | Value | Reference(s) |

| Linear Formula | (¹⁵ND₄)₂SO₄ | |

| Isotopic Purity | ≥99 atom % ¹⁵N; 98 atom % D | oup.com |

| Molecular Weight | 142.18 | |

| Physical Form | Solid | |

| Melting Point | >280 °C (decomposes) |

Biosynthetic Routes for Labeled Precursor Generation in Biological Systems

Biosynthetic methods, which utilize microorganisms or enzymatic systems, provide an alternative and often highly specific route to producing isotopically labeled compounds or their precursors.

Microorganisms such as algae and bacteria can be adapted to grow in media where the primary nitrogen and/or hydrogen sources are isotopically enriched. cdnsciencepub.com For instance, various yeast strains and bacteria like Pseudomonas aeruginosa can be cultured in D₂O with deuterated carbon sources to produce a range of deuterated molecules. nih.govansto.gov.auresearchgate.net Similarly, providing a culture with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium salts, directs the incorporation of the isotope into the organism's entire suite of nitrogenous biomolecules, including amino acids and proteins. royalsocietypublishing.orgresearchgate.net

Kinetic studies in the yeast Candida utilis using ¹⁵N-labeled ammonium phosphate (B84403) have shown that glutamic acid and glutamine are the primary amino acids to derive their α-nitrogen directly from ammonia. royalsocietypublishing.org These can then serve as nitrogen donors for the synthesis of other amino acids via transamination reactions. royalsocietypublishing.org This demonstrates a biological pathway for converting an inorganic ¹⁵N source into key organic building blocks.

Coupled enzymatic systems have also been developed for the gram-scale synthesis of various ¹⁵N-enriched L-amino acids. researchgate.net A common approach uses (¹⁵NH₄)₂SO₄, α-ketoglutarate, and glutamate (B1630785) dehydrogenase to generate ¹⁵N-labeled L-glutamate, which then acts as an amine donor in subsequent transaminase-catalyzed reactions. researchgate.netupf.edu While these methods typically focus on producing labeled organic molecules rather than the inorganic salt itself, they establish the principle of using biological machinery to process enriched precursors like (¹⁵NH₄)₂SO₄ into other valuable labeled compounds.

| System | Isotope Source(s) | Product(s) | Key Findings | Reference(s) |

| Pseudomonas aeruginosa | D₂O, Deuterated glycerol | Deuterated rhamnolipids | Levels of deuteration varied from 16% (with 25% D₂O) to 90% (with 100% D₂O). | nih.govresearchgate.net |

| Candida utilis (Yeast) | ¹⁵N-Ammonium phosphate | ¹⁵N-Amino acids | Glutamic acid and glutamine are the primary assimilation products, providing nitrogen for other amino acids. | royalsocietypublishing.org |

| Coupled Enzymatic System | (¹⁵NH₄)₂SO₄, α-keto acids | ¹⁵N-L-amino acids | An efficient route to ¹⁵N-amino acids from a cost-effective ¹⁵N-ammonium salt. | researchgate.netupf.edu |

| Algae and Bacteria | 100% D₂O | Various deuterated molecules | Microorganisms can be fully adapted to grow in heavy water, making them a source of deuterated compounds. | cdnsciencepub.com |

Advanced Analytical Techniques for Characterizing Ammonium 15n2,d8 Sulfate and Its Derivatives

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds. Its ability to differentiate molecules based on their mass-to-charge ratio makes it exceptionally suited for distinguishing between isotopically light and heavy forms of molecules.

Isotope Ratio Mass Spectrometry (IRMS) in Elemental and Environmental Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the precise measurement of isotopic abundances. researchgate.net In the context of ammonium (B1175870) sulfate (B86663), IRMS can determine the ¹⁵N/¹⁴N ratio with high accuracy. This is crucial for tracing the fate of nitrogen in environmental and biological systems. researchgate.net For instance, by using ¹⁵N-labeled ammonium sulfate as a fertilizer, scientists can track its uptake by plants and its movement through different soil and water compartments. nih.gov

A common method involves the conversion of ammonium to ammonia (B1221849) gas, which is then introduced into the mass spectrometer. nih.gov The instrument measures the relative abundance of different nitrogen isotopologues (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N), providing a precise isotopic signature. nih.gov This information is invaluable for studies in geochemistry, ecology, and pollution monitoring. researchgate.net

Table 1: IRMS Data for ¹⁵N-Ammonium Analysis

| Sample Matrix | ¹⁵N Enrichment (atom %) | Application | Reference |

| Soil Extracts | Varies | Tracing fertilizer nitrogen fate | nih.gov |

| Aqueous Solutions | Varies | Determining ¹⁵N/¹⁴N ratio of total ammoniacal nitrogen | nih.gov |

| Biofilm Metabolites | High | Confirming biological origin of metabolites | nih.gov |

| Plant Tissues | Varies | Studying nutrient uptake and assimilation | reading.ac.uk |

| Microbial Cultures | High | Investigating microbial nitrogen metabolism | nih.govnih.gov |

Quantitative Proteomics and Metabolomics via Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis in proteomics and metabolomics. shoko-sc.co.jp This technique utilizes isotopically labeled compounds, such as Ammonium-¹⁵N₂,d⁸ sulfate, as internal standards to achieve highly accurate and precise quantification of proteins and metabolites. shoko-sc.co.jpoup.com

In quantitative proteomics, a common approach is metabolic labeling, where cells or organisms are cultured in a medium containing a "heavy" isotope source, such as ¹⁵N-ammonium sulfate. nih.govnih.gov This results in the incorporation of ¹⁵N into the entire proteome. nih.gov A "light" (unlabeled) sample is prepared under different experimental conditions. The heavy and light samples are then mixed, and the proteins are extracted, digested into peptides, and analyzed by MS. oup.com The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples. oup.com

Similarly, in metabolomics, ¹⁵N-labeled ammonium sulfate can be used to trace the incorporation of nitrogen into various metabolites, aiding in their identification and quantification. nih.govscispace.com This approach has been instrumental in delineating metabolic pathways and understanding metabolic fluxes within cells and organisms. nih.gov

Table 2: Applications of Isotope Dilution Mass Spectrometry with ¹⁵N-Ammonium Sulfate

| Field | Application | Key Finding | Reference(s) |

| Proteomics | Relative quantification of proteins | Enables comparison of protein expression levels between different cellular states. | nih.govnih.govsilantes.com |

| Absolute quantification of proteins | Uses labeled protein/peptide standards for precise concentration determination. | shoko-sc.co.jp | |

| Metabolomics | Identification of novel metabolites | Confirms the biosynthetic origin of newly discovered compounds. | nih.govnih.gov |

| Metabolic flux analysis | Traces the flow of nitrogen through metabolic pathways. | nih.gov | |

| Quantification of histone modifications | Allows for the precise measurement of post-translational modifications on histone proteins. | nih.gov |

Multi-Isotope Imaging Mass Spectrometry (NanoSIMS) for Spatial Resolution Studies

Nano Secondary Ion Mass Spectrometry (NanoSIMS) is a powerful imaging technique that provides isotopic information at a subcellular spatial resolution (down to 50 nm). casa-facility.comresearchgate.net By combining stable isotope labeling with NanoSIMS, researchers can visualize the distribution of specific elements and isotopes within cells and tissues. springernature.com

When cells are incubated with ¹⁵N and deuterium-labeled compounds, such as those derived from Ammonium-¹⁵N₂,d⁸ sulfate, NanoSIMS can be used to create high-resolution maps of ¹⁵N and deuterium (B1214612) enrichment. nih.govnih.gov This allows for the direct visualization of metabolic activity at the single-cell level. nih.govnih.gov For example, it can reveal which cells in a population are actively taking up and assimilating nitrogen, and can even track the transport of labeled molecules across cellular membranes and into different organelles. researchgate.net

Table 3: NanoSIMS Applications with ¹⁵N and Deuterium Labeling

| Research Area | Labeled Substrate | Information Gained | Reference(s) |

| Microbial Ecology | ¹⁵N-ammonium and Heavy Water (D₂O) | Single-cell metabolic activity and growth rates. | nih.govnih.gov |

| Cell Biology | ¹⁵N-labeled peptide vector | Subcellular localization and transport pathways of molecules. | researchgate.net |

| Symbiosis Research | ¹⁵N and ¹³C tracers | Nutrient assimilation and exchange between symbiotic partners. | springernature.com |

| Plant Science | ¹⁵N-labeled nutrients | Nutrient uptake and distribution within plant tissues. | springernature.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. isotope.com The use of ¹⁵N and deuterium labeling significantly enhances the power of NMR for studying biomolecules. isotope.comnih.gov

High-Resolution Structural Elucidation and Dynamics of Biomolecules using ¹⁵N and Deuterium Labeling

The incorporation of ¹⁵N and deuterium into proteins is a common strategy to overcome challenges in NMR studies of large biomolecules. isotope.comnih.govsigmaaldrich.comannualreviews.org Uniform ¹⁵N labeling, achieved by growing proteins in media containing ¹⁵N-ammonium sulfate, is essential for a wide range of multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins. sigmaaldrich.compnas.org These experiments rely on the detection of correlations between the ¹⁵N nucleus of the protein backbone and its attached proton. beilstein-journals.org

Deuterium labeling is often used in conjunction with ¹⁵N labeling to simplify complex NMR spectra and to reduce signal broadening caused by dipolar coupling, which is particularly beneficial for larger proteins. nih.govsigmaaldrich.comnih.gov This dual-labeling approach has been critical for determining the solution structures of proteins in the 30 kDa range and larger. nih.govannualreviews.org Furthermore, these isotopic labels are invaluable for studying protein dynamics over a wide range of timescales.

Table 4: Research Findings from NMR with ¹⁵N and Deuterium Labeling

| Research Focus | Key Technique(s) | Major Finding | Reference(s) |

| Protein Structure Determination | Multidimensional NMR | Enables the determination of high-resolution structures of proteins, including membrane proteins. | nih.govpnas.orgnih.govacs.org |

| Protein Dynamics | Spin-Relaxation Experiments | Provides insights into the flexibility and conformational changes of proteins. | sigmaaldrich.com |

| Large Protein Systems | Triple Resonance Experiments (¹H, ¹³C, ¹⁵N) with Deuteration | Extends the size limit of proteins that can be studied by NMR. | nih.govannualreviews.orgnih.gov |

Ligand-Binding and Active Site Characterization using ¹⁵N-Ammonium Probes

The ammonium ion (NH₄⁺) can act as a mimic for the potassium ion (K⁺) in many biological systems due to their similar ionic radii. d-nb.info This property can be exploited in NMR studies by using ¹⁵N-labeled ammonium ions to probe potassium binding sites in proteins and other biomolecules. d-nb.infompg.deacs.org

By recording ¹⁵N-edited NMR spectra in the presence of ¹⁵N-ammonium, researchers can directly observe signals from the bound ammonium ions. mpg.deacs.org This allows for the characterization of the binding site, including the identification of amino acid residues in close proximity to the bound ion. d-nb.info This approach is particularly powerful as it provides direct structural information about the active site or allosteric sites of enzymes without the need for a full resonance assignment of the protein. d-nb.info

Table 5: Characterization of Ion Binding Sites using ¹⁵N-Ammonium NMR

| Protein/System | Purpose of Study | Key Observation | Reference(s) |

| Histone deacetylase 8 (HDAC8) | Characterize K⁺ binding site | Mapped the ammonium binding site using NOESY experiments with selective amino acid labeling. | d-nb.info |

| Hsp70 homologue DnaK | Investigate K⁺ role in active site | Observed distinct ¹⁵N signals corresponding to different ammonium binding sites. | d-nb.info |

| Ion Channels (NaK, NaK2K) | Detect ions in selectivity filter | Directly detected bound ¹⁵N-ammonium ions, revealing the number of binding sites. | mpg.deacs.org |

| DNA Quadruplexes | Characterize K⁺ binding sites | Utilized ¹⁵N-ammonium as a K⁺ mimic to study ion binding by NMR. | d-nb.info |

Solid-State NMR for Structural Investigations of Deuterated Materials

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the atomic-level structure and dynamics of solid materials. wikipedia.org Unlike in solution NMR, where rapid molecular tumbling averages out anisotropic interactions, in solid samples these interactions dominate and lead to broad spectral lines. wikipedia.orgmst.edu However, these interactions also contain rich information about the local chemical environment, three-dimensional structure, and molecular motion. mst.edunih.gov

For deuterated materials like Ammonium-15N₂,d₈ sulfate, ²H (deuterium) ssNMR is particularly insightful. Deuterium is a spin-1 nucleus, and its NMR spectra are primarily governed by the quadrupolar interaction. mst.eduresearchgate.net This interaction is sensitive to the local electric field gradient, providing detailed information about molecular orientation and dynamics. nih.govresearchgate.net Techniques like magic-angle spinning (MAS) are employed to average these anisotropic interactions, resulting in higher resolution spectra. wikipedia.orgmst.edu

In the context of ammonium sulfate, ssNMR can be used to probe the structure and dynamics of the ammonium ions. rsc.org Deuteration, combined with techniques like Rotational Echo Double Resonance (REDOR), can help determine the proximity of different atomic nuclei, providing valuable structural constraints. rsc.org Furthermore, variable-temperature ²H ssNMR studies can reveal the geometry, rates, and energetic barriers of molecular motions, such as the rotation of the ammonium (ND₄⁺) ions within the crystal lattice. nih.gov

Interactive Table: Key ssNMR Parameters for Studying Deuterated Materials

| Parameter | Information Gained | Relevance to Ammonium-15N₂,d₈ sulfate |

|---|---|---|

| Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment and symmetry around a nucleus. | Characterizes the electronic environment of the ¹⁵N nuclei. |

| Dipolar Coupling | Dependent on the distance between nuclei, providing internuclear distance information. | Can be used to measure ¹⁵N-¹H (or ¹⁵N-²D) distances, probing the geometry of the ammonium ion. |

| Quadrupolar Coupling (for ²H) | Sensitive to the electric field gradient at the nucleus, reflecting molecular orientation and dynamics. | Probes the orientation and rotational dynamics of the deuterated ammonium ions (ND₄⁺). |

Deuterium Isotope Effects on Nuclear Shielding Constants and Spin-Spin Coupling

The substitution of hydrogen with deuterium in a molecule, while chemically similar, induces small but measurable changes in nuclear magnetic resonance (NMR) parameters. These changes are known as deuterium isotope effects and can provide subtle but significant structural and environmental information.

Nuclear Shielding (Chemical Shifts):

The replacement of hydrogen by deuterium typically leads to increased shielding of the neighboring nucleus, resulting in an upfield shift in the NMR spectrum. cdnsciencepub.com This effect, denoted as ¹ΔX(²⁄¹H), where X is the observed nucleus, is primarily due to the lower zero-point vibrational energy of the heavier isotope, which leads to a shorter average bond length. nih.gov For the ¹⁵N nucleus in an ammonium ion, the one-bond isotope effect, ¹Δ¹⁵N(²⁄¹H), has been measured to be -293.3 ppb. cdnsciencepub.com These isotope effects are generally additive, meaning the magnitude of the shift is proportional to the number of deuterium substitutions. cdnsciencepub.com

Studies on various compounds, including proteins, have shown that the magnitude of the deuterium isotope effect on ¹⁵N chemical shifts is sensitive to factors like backbone conformation and hydrogen bonding. nih.gov A linear correlation has been observed between ¹Δ¹⁵N(D) and the ¹⁵N chemical shift in non-hydrogen-bonded systems. nih.gov This sensitivity can be exploited to gain insights into the hydrogen bonding environment of the ammonium ion in Ammonium-15N₂,d₈ sulfate.

Spin-Spin Coupling Constants:

Deuterium substitution can also affect the scalar spin-spin coupling constants (J-couplings) between nuclei. However, these effects are generally very small. For the ammonium ion, the deuterium isotope effects on ¹J(¹⁵N,H) are in good agreement with the less precise values observed for ¹J(¹⁴N,H). cdnsciencepub.com In the case of water, both primary and secondary deuterium isotope effects on ¹J(¹⁷O,H) are less than 2%. cdnsciencepub.com The small magnitude of these changes indicates that the substitution of hydrogen with deuterium in the first-row hydrides results in a minimal change in the average value of the various spin-spin coupling constants. cdnsciencepub.com

Interactive Table: Deuterium Isotope Effects on NMR Parameters of the Ammonium Ion

| Parameter | Isotope Effect | Reference |

|---|---|---|

| ¹Δ¹⁵N(²⁄¹H) | -293.3 ppb | cdnsciencepub.com |

Hyperpolarization Techniques for Enhanced NMR Sensitivity in Metabolic Tracing

A significant limitation of NMR spectroscopy, particularly for nuclei like ¹⁵N, is its inherently low sensitivity. bohrium.com This arises from the small population difference between nuclear spin states at thermal equilibrium. aip.org Hyperpolarization techniques artificially increase this population difference, leading to dramatic enhancements in NMR signal intensity, often by several orders of magnitude. aip.orgnumberanalytics.com This enhanced sensitivity is crucial for applications like metabolic tracing, where the concentrations of labeled compounds can be very low. bohrium.comnumberanalytics.com

Several hyperpolarization methods are available, including Dynamic Nuclear Polarization (DNP) and Parahydrogen-Induced Polarization (PHIP). numberanalytics.com DNP involves transferring the high polarization of electron spins to nuclear spins via microwave irradiation. numberanalytics.com PHIP utilizes the spin order of parahydrogen, a spin isomer of H₂, to enhance the polarization of a target molecule through a catalytic process. bohrium.com A notable advancement in PHIP is the Signal Amplification by Reversible Exchange (SABRE) technique, which allows for the hyperpolarization of substrates without chemically altering them. acs.orgnih.gov The SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) variant is particularly effective for hyperpolarizing ¹⁵N nuclei. acs.orgnih.gov

For metabolic tracing studies using ¹⁵N-labeled compounds like Ammonium-15N₂,d₈ sulfate, hyperpolarization offers several advantages. The ¹⁵N nucleus has a wide chemical shift range (up to 900 ppm), which provides high resolution for distinguishing different metabolic products. rsc.orgnih.gov Additionally, ¹⁵N-labeled compounds can exhibit long spin-lattice relaxation times (T₁), meaning they retain their hyperpolarized state for an extended period, allowing for the observation of slower metabolic processes. rsc.orgnih.gov The combination of isotopic labeling with ¹⁵N and deuterium has been shown to further increase T₁ relaxation times, making these compounds even better candidates for in vivo metabolic studies. pnas.org

Researchers have successfully hyperpolarized a variety of ¹⁵N-labeled biomolecules, including urea (B33335), glycine, and ammonium, achieving significant signal enhancements. bohrium.comchemrxiv.org For instance, a 17,100-fold enhancement of the ¹⁵N signal of [¹³C, ¹⁵N₂]-urea has been reported using a PHIP-relay technique. bohrium.com These advancements pave the way for real-time in vivo imaging of metabolic pathways involving nitrogen-containing compounds. pnas.orgnih.gov

Interactive Table: Comparison of Hyperpolarization Techniques for ¹⁵N NMR

| Technique | Principle | Advantages for ¹⁵N Tracing |

|---|---|---|

| Dynamic Nuclear Polarization (DNP) | Transfers polarization from electrons to nuclei via microwave irradiation. | Can be applied to a wide range of ¹⁵N-labeled compounds in the solid state. |

| Parahydrogen-Induced Polarization (PHIP) | Utilizes the spin order of parahydrogen to enhance nuclear polarization through catalytic hydrogenation. | Can produce very high levels of polarization. |

| Signal Amplification by Reversible Exchange (SABRE) | A derivative of PHIP that uses reversible binding of parahydrogen and a substrate to a catalyst, avoiding permanent chemical modification of the substrate. | Allows for hyperpolarization of the target molecule without altering its chemical structure. acs.orgnih.gov |

| SABRE-SHEATH | An advancement of SABRE that is particularly effective for hyperpolarizing heteronuclei like ¹⁵N. | Has been used to achieve significant ¹⁵N signal enhancements in various biomolecules. acs.orgnih.govnih.gov |

Vibrational Spectroscopy and Diffraction Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Deuteration Effects on Molecular Structure

In the context of Ammonium-15N₂,d₈ sulfate, FT-IR spectroscopy is particularly useful for studying the effects of deuteration. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies. Specifically, the stretching and bending vibrations involving the N-D bonds in the deuterated ammonium ion (ND₄⁺) will occur at lower frequencies compared to the N-H bonds in the non-deuterated ammonium ion (NH₄⁺). This is due to the increased reduced mass of the N-D oscillator.

Studies of partially deuterated ammonium compounds have allowed for the unambiguous assignment of vibrational modes. researchgate.net For example, the infrared spectra of isotopically isolated NH₃D⁺ ions can be used to probe the local symmetry of the ammonium ion site within the crystal lattice. researchgate.net The N-D stretching mode of the NH₃D⁺ ion is particularly sensitive to its environment. researchgate.net

The vibrational spectra of ammonium compounds can also provide information about hydrogen bonding. researchgate.net Changes in the position and shape of the N-H (or N-D) stretching bands can indicate the strength and nature of hydrogen bonding interactions between the ammonium ion and the sulfate anion. In some cases, the frequencies of dilute NH₃D⁺ ions have suggested that a trifurcated hydrogen bond can be stronger than a normal hydrogen bond. researchgate.net

Interactive Table: Expected FT-IR Vibrational Shifts upon Deuteration of Ammonium Sulfate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in NH₄⁺ | Expected Shift upon Deuteration (to ND₄⁺) |

|---|---|---|

| N-H Stretch | ~3300 | Shift to lower wavenumber |

Raman Spectroscopy in Chemical System Characterization

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

For a molecule to be Raman active, a change in polarizability must occur during the vibration. This selection rule often means that vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa.

In the analysis of ammonium sulfate, Raman spectroscopy can clearly identify the characteristic vibrational modes of both the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. acs.orgresearchgate.net The Raman spectrum of ammonium sulfate shows distinct peaks for the symmetric stretching mode of the sulfate ion (ν₁(A₁)) at approximately 974 cm⁻¹, as well as bending and stretching modes of the ammonium ion. acs.org

The effect of deuteration is also readily observed in the Raman spectrum. Similar to FT-IR, the vibrational modes involving deuterium will shift to lower frequencies. For example, the —ND₃⁺ valence vibration is found near 2180 cm⁻¹, corresponding to the —NH₃⁺ vibration near 2970 cm⁻¹, a frequency ratio of approximately 1.36. aip.org The C-N stretching frequencies also show a decrease upon deuterium substitution. aip.org By comparing the Raman spectra of deuterated and non-deuterated compounds, vibrational modes can be clearly identified and assigned. unige.ch This technique is valuable for studying the effects of isotopic substitution on the molecular structure and bonding within the crystal lattice of Ammonium-15N₂,d₈ sulfate. unige.ch

Interactive Table: Characteristic Raman Peaks for Ammonium Sulfate

| Ion | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| SO₄²⁻ | ν₁(A₁) | 974 |

| SO₄²⁻ | ν₂(E) | 451 |

| SO₄²⁻ | ν₃(T₂) | 613 |

| SO₄²⁻ | ν₄(T₂) | 1067 |

| NH₄⁺ | ν₂(NH₄⁺) | 1666 |

| NH₄⁺ | ν₄(NH₄⁺) | 1415 |

Data sourced from acs.org

Neutron Diffraction for Investigating Structural Modifications with Deuteration

Neutron diffraction is a powerful crystallographic technique for determining the atomic structure of materials. Unlike X-ray diffraction, which scatters from the electron cloud, neutrons scatter from the atomic nuclei. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements, especially hydrogen and its isotope deuterium. optica.org

While hydrogen has a very high incoherent scattering cross-section, which can lead to high background noise in neutron diffraction experiments, deuterium has a much larger coherent scattering length, making it "visible" to neutrons. scispace.com For this reason, deuteration is often employed in neutron diffraction studies of hydrogen-containing materials to improve the quality of the data and allow for the precise determination of hydrogen/deuterium positions. scispace.com

Neutron diffraction studies on deuterated ammonium salts, such as deuterated ammonium alum (ND₄Al(SO₄)₂·12D₂O), have been instrumental in determining the nature of the disorder of the ammonium ion and the geometry of the hydrogen (deuterium) bonds. iucr.org In the case of ammonium sulfate, neutron diffraction has been used to study its phase transitions and the rotational dynamics of the ammonium ions in both protonated and deuterated forms. tandfonline.com Such studies can reveal how deuteration affects the stability of different crystalline phases and the energetic landscape of molecular motions within the solid state. tandfonline.comosti.gov

Interactive Table: Comparison of X-ray and Neutron Diffraction for Studying Deuterated Compounds

| Feature | X-ray Diffraction | Neutron Diffraction |

|---|---|---|

| Scattering Source | Electron cloud | Atomic nuclei |

| Sensitivity to Hydrogen | Low | High (especially for Deuterium) |

| Isotope Differentiation | No | Yes (e.g., between H and D) |

| Application to Ammonium-15N₂,d₈ sulfate | Determining the positions of heavier atoms (S, O, N). | Precisely locating the deuterium atoms and determining the orientation of the ND₄⁺ ions. |

X-ray Diffraction (XRD) in Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental analytical technique for elucidating the solid-state structure of crystalline materials, including isotopically labeled compounds like Ammonium-15N2,d8 sulfate. While specific crystallographic studies focusing exclusively on the doubly-labeled (¹⁵N₂, d₈) species are not extensively detailed in published literature, a wealth of information can be derived from research on its deuterated analogue, (ND₄)₂SO₄, and undeuterated ammonium sulfate, (NH₄)₂SO₄. The crystallographic parameters are primarily influenced by the substitution of hydrogen with deuterium, whereas the mass difference from ¹⁴N to ¹⁵N has a negligible effect on the crystal lattice dimensions.

The analysis of deuterated ammonium sulfate ((ND₄)₂SO₄) reveals that it undergoes a ferroelectric phase transition. researchgate.net At higher temperatures, the compound exists in a paraelectric phase, which transitions to a ferroelectric phase upon cooling. This transition is characterized by a change in the crystal's space group and a subtle distortion of the ammonium ions. researchgate.net

Research Findings from XRD and Neutron Diffraction Studies:

Crystal Phases: At temperatures above the transition point (T ≈ 224 K), deuterated ammonium sulfate exhibits an orthorhombic crystal system with the space group Pnam. researchgate.net Below this temperature, it transitions to the ferroelectric phase with the space group Pna2₁. researchgate.net This transition involves the loss of a mirror plane perpendicular to the c-axis. researchgate.net

Lattice Parameters: Diffraction studies have precisely determined the lattice parameters for both phases. The change in cell dimensions across the phase transition is minimal, but critical to the change in physical properties. For instance, at 235 K (in the Pnam phase), the lattice parameters were measured to be a = 7.88 Å, b = 10.67 Å, and c = 6.00 Å. researchgate.net Upon cooling to 200 K (in the Pna2₁ phase), these parameters shift slightly to a = 7.85 Å, b = 10.63 Å, and c = 5.98 Å. researchgate.net

Structural Details: The structure consists of two crystallographically distinct ammonium ion sites, labeled N1 and N2. researchgate.net These ions are linked to the sulfate ions via a network of hydrogen (or deuterium) bonds. researchgate.net In the high-symmetry Pnam phase, the ammonium ions are situated on a mirror plane, creating a more symmetrical arrangement of longer and weaker hydrogen bonds. qmul.ac.uk In the lower-symmetry Pna2₁ phase, the ions tilt away from this plane, resulting in fewer, but shorter and stronger, hydrogen bonds. qmul.ac.uk

Influence of Deuteration: The substitution of hydrogen with deuterium is known to affect the hydrogen-bonding interactions and can alter phase transition temperatures. acs.orgresearchgate.net While in some complex salts, deuteration can cause significant structural rearrangements, in ammonium sulfate, the primary crystal structure remains consistent, with subtle changes to bond lengths and angles. acs.org XRD is a crucial tool for verifying the crystal form and confirming that the fundamental structure is maintained after isotopic labeling. nih.gov

The crystallographic data for deuterated ammonium sulfate, which serves as a proxy for this compound, is summarized in the table below.

Interactive Table: Crystallographic Data for Deuterated Ammonium Sulfate (ND₄)₂SO₄

| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Paraelectric | 235 | Pnam | 7.88 | 10.67 | 6.00 | researchgate.net |

| Ferroelectric | 200 | Pna2₁ | 7.85 | 10.63 | 5.98 | researchgate.net |

This table presents crystallographic data obtained from diffraction studies on deuterated ammonium sulfate, which is structurally analogous to this compound.

XRD patterns are also instrumental in quality control, confirming the phase purity of a synthesized crystalline powder. chinaminingmagazine.comresearchgate.net The diffraction pattern of a pure substance is a unique fingerprint, and the presence of unexpected peaks would indicate impurities or the existence of multiple crystalline phases. icdd.com For complex biological macromolecules crystallized using ammonium sulfate, XRD is used to verify the crystalline form of the protein itself. nih.gov

Research Applications in Environmental and Biogeochemical Sciences

Elucidating Nitrogen Cycling and Transformation Processes

The use of 15N-labeled ammonium (B1175870) sulfate (B86663) has been instrumental in quantifying the movement and transformation of nitrogen in both terrestrial and aquatic ecosystems.

Understanding how plants utilize nitrogen from fertilizers is crucial for optimizing agricultural practices and minimizing environmental pollution. Studies using 15N-labeled ammonium sulfate have provided detailed insights into the uptake, distribution, and potential loss of fertilizer-derived nitrogen.

In a study on turfgrasses, 15N-labeled ammonium sulfate was applied to Kentucky bluegrass and perennial ryegrass. msu.edu After one year, the total recovery of the labeled nitrogen was 77% for Kentucky bluegrass and 67% for perennial ryegrass. msu.edu The distribution of this nitrogen varied between plant tissues, thatch, and soil over time. For instance, in Kentucky bluegrass, the labeled nitrogen recovered in the shoot tissue increased from 34% two days after application to 47% after 365 days. msu.edu Conversely, the amount in the thatch decreased from 38% to 20% over the same period. msu.edu This highlights the dynamic nature of nitrogen cycling within the soil-plant system.

Similarly, research on rice paddies has utilized 15N-labeled ammonium sulfate to trace the fate of applied fertilizer. One study investigated the impact of combining chemical fertilizer with treated swine slurry, revealing the dynamics of nitrogen derived from the chemical fertilizer in the paddy soil-plant system. researchgate.net Another field experiment in a paddy field evaluated the fate of nitrogen from ammonium sulfate applied after rice harvesting to promote straw decomposition. mdpi.comresearchgate.net The results showed that a significant portion of the fertilizer-derived nitrogen remained in the soil and straw, contributing to soil nitrogen fertility. mdpi.comresearchgate.net

Long-term studies on sugarcane have also employed 15N-labeled ammonium sulfate to understand the cumulative effects of nitrogen fertilization. nih.gov These studies have shown that while a portion of the applied nitrogen is taken up by the current crop, a significant amount can be immobilized in the soil, with a low residual effect on subsequent crops. nih.govscielo.br For example, one study found that sugarcane recovered approximately 30% of the labeled fertilizer in the first year, with recovery dropping to 4-5% in the following years. nih.gov

| Turfgrass Species | Shoot Tissue (%) | Thatch (%) | Soil (%) | Total Recovery (%) |

| Kentucky bluegrass | 47 | 20 | 9 | 77 |

| Perennial ryegrass | 43 | 10 | 14 | 67 |

The analysis of nitrogen isotopes in dissolved inorganic nitrogen species like nitrate (B79036) and ammonium in rivers, lakes, and groundwater is a powerful method for identifying pollution sources and studying nitrogen transformation pathways. nih.govchemrxiv.orgresearchgate.net By introducing 15N-labeled compounds such as ammonium chloride into an aqueous system, researchers can trace the conversion of ammonium to nitrate (nitrification) and other processes. nih.govchemrxiv.orgresearchgate.net

A study demonstrated the use of a modified liquid chromatography-isotope ratio mass spectrometer (LC-IRMS) to measure the δ15N signatures of nitrate in water samples from an experiment where isotopically enriched ammonium chloride was added to a small river. nih.govchemrxiv.orgresearchgate.net This technique allows for the automated measurement of nitrogen isotope ratios, providing valuable data for understanding nitrogen cycling in aquatic environments. nih.govchemrxiv.orgresearchgate.net While challenges remain in achieving high precision, this approach holds promise for future research. nih.govchemrxiv.orgresearchgate.net

The isotopic composition of ammonium and nitrate can also be influenced by atmospheric deposition. The equilibrium between gaseous ammonia (B1221849) (NH3) and aqueous ammonium (NH4+) in the atmosphere leads to significant isotopic fractionation, with NH4+ in precipitation and particulate matter being considerably enriched in 15N compared to gaseous NH3. nih.gov This allows scientists to trace the fate of atmospheric nitrogen as it enters aquatic and terrestrial ecosystems. nih.gov

Microorganisms play a central role in the nitrogen cycle, and they discriminate between the heavy (15N) and light (14N) isotopes of nitrogen during metabolic processes. This isotopic fractionation leaves a distinct signature in their biomass and the surrounding environment. nih.gov

Studies on the bacterium Escherichia coli have shown that the degree of discrimination against 15N during ammonium assimilation depends on the external ammonium concentration. nih.govnih.gov At high ammonia concentrations, the fractionation is primarily due to the equilibrium isotope effect of the dissociation of NH4+ to NH3. nih.gov At low concentrations, the isotope effect of the ammonium transporter protein AmtB becomes the dominant factor. nih.gov

Similarly, research on ammonia-oxidizing archaea (AOA) and bacteria (AOB), which are key players in nitrification, has revealed significant nitrogen isotope fractionation during the oxidation of ammonium to nitrite (B80452). frontiersin.org The kinetic isotope effect of this process is a critical parameter for interpreting natural stable isotope abundances as indicators of biological process rates in the environment. frontiersin.org

In rumen bacteria, the extent of nitrogen isotopic fractionation is linked to changes in nitrogen metabolism. plos.org The balance between the synthesis of microbial protein from ammonia versus other nitrogen sources, such as peptides, influences the isotopic signature of the bacteria. plos.org

Nitrogen Isotope Signatures in Aqueous Systems for Source Identification and Transformation Assessment

Investigating Biological Nitrogen Fixation Mechanisms

Biological nitrogen fixation, the conversion of atmospheric nitrogen gas (N2) into ammonia, is a cornerstone of the nitrogen cycle. While direct studies using labeled N2 gas are common, 15N-labeled ammonium sulfate can be used in dilution experiments to indirectly estimate nitrogen fixation. ird.fr In these experiments, the reduction in the 15N enrichment of plant tissues over time, when grown in a medium with a known 15N-ammonium sulfate concentration, indicates the input of unlabeled nitrogen from the atmosphere through fixation. ird.fr

Early research established the essential role of molybdenum in the nitrogen-fixing enzyme, nitrogenase. rsc.org Studies have also shown that the presence of ammoniacal nitrogen can repress the production of nitrogenase in bacteria. rsc.org More recent research has delved into the molecular mechanisms that regulate nitrogenase expression in response to ammonium availability, highlighting the role of specific proteins in this process. nih.gov

Nutrient Assimilation and Remobilization in Diverse Organisms and Ecosystems

The uptake and subsequent movement of nitrogen within an organism are critical for its growth and development. 15N-labeled ammonium sulfate is a valuable tool for tracing these processes.

In plants, ammonium is assimilated into amino acids, primarily through the GS/GOGAT cycle. nih.gov Studies using 15N-labeled ammonium have shown that the initial products of assimilation are glutamine and glutamate (B1630785). nih.govplos.org This labeled nitrogen is then incorporated into a wide range of other amino acids and proteins. colab.ws

Research on ectomycorrhizal systems, a symbiotic relationship between fungi and plant roots, has utilized 15N-labeled ammonium to demonstrate the transfer of nitrogen from the fungus to the host plant. colab.ws These studies have shown that both ammonium and nitrate can be taken up by the fungal mycelium and translocated to the plant, where the nitrogen is assimilated into amino acids. colab.ws

Nitrogen remobilization, the process by which nitrogen is moved from older tissues to younger, growing tissues or storage organs like seeds, is also studied using 15N tracers. nih.gov Long-term labeling experiments allow scientists to track the fluxes of nitrogen within the plant, providing insights into nitrogen use efficiency. nih.gov

Long-Term Studies of Nitrogen Dynamics in Terrestrial and Aquatic Environments

Long-term field experiments using 15N-labeled fertilizers are essential for understanding the cumulative impacts of nitrogen inputs on ecosystems. These studies provide data on the long-term fate of fertilizer nitrogen, including its incorporation into soil organic matter, uptake by successive crops, and potential for loss from the system. nih.govtandfonline.com

A long-term study on an oil palm plantation on tropical peat investigated the effects of ammonium sulfate application on soil properties and greenhouse gas fluxes. tandfonline.com The study found that while the fertilizer application led to slight changes in soil chemistry, it also influenced soil microbial diversity. tandfonline.com

In sugarcane cultivation, long-term experiments with 15N-labeled ammonium sulfate have shown that while nitrogen fertilizer is crucial for yield, the recovery of applied nitrogen by the crop can be relatively low, with a significant portion remaining in the soil. nih.govscielo.br These findings highlight the importance of managing nitrogen inputs to improve efficiency and minimize environmental impacts. nih.gov

Applications in Agricultural and Plant Science Research

Assessment of Nitrogen Use Efficiency in Crop Systems

Nitrogen is a crucial nutrient for crop growth, but its inefficient use in agriculture leads to economic losses and environmental pollution. researchgate.netresearchgate.net ¹⁵N-labeled ammonium (B1175870) sulfate (B86663) is an invaluable tool for accurately quantifying Nitrogen Use Efficiency (NUE), which measures the proportion of applied fertilizer nitrogen that is taken up by the crop. isotopeshop.com

In another study focusing on wheat, the ¹⁵N dilution technique was employed to assess NUE under different tillage practices. The results showed that no-till (NT) practices led to a higher NUE for both grain and straw compared to conventional tillage (CT) across all tested nitrogen application rates. This suggests that conservation agriculture practices can be an effective strategy for reducing soil nitrogen losses and improving the efficiency of nitrogen fertilizers like ammonium sulfate. vcm-mestverwerking.be

Further research on corn production highlights that ammonium-based fertilizers can significantly increase the efficiency with which the crop takes up nitrogen, especially when applied during early development stages. By distinguishing between nitrogen derived from the fertilizer (Ndff) and nitrogen derived from the soil (Ndfs), researchers can develop more effective fertilization strategies that maximize crop uptake and minimize losses to the environment. iaea.org

Table 1: Nitrogen Use Efficiency (NUE) in Sugarcane Varieties Fertilized with ¹⁵N-labeled Ammonium Sulfate This interactive table presents findings on the efficiency of nitrogen fertilizer use in different sugarcane varieties.

| Variety | Treatment | N derived from fertilizer (Ndff) (%) | Amount of N derived from fertilizer (kg/ha) | Nitrogen Use Efficiency (NUE) (%) |

|---|---|---|---|---|

| RB867515 | Non-inoculated | 4.9 | 2.2 | 59.8 |

| Inoculated | 4.8 | 2.2 | 59.2 | |

| RB92579 | Non-inoculated | 4.9 | 2.2 | 59.6 |

| Inoculated | 5.5 | 2.5 | 60.1 |

Data sourced from a study on sugarcane varieties inoculated with diazotrophic bacteria. mdpi.com

Tracing Nutrient Distribution and Absorption in Plant Physiology

Understanding how plants absorb, translocate, and partition nutrients is fundamental to plant physiology and is crucial for enhancing crop productivity. Using ¹⁵N-labeled ammonium sulfate allows scientists to trace the exact path of fertilizer-derived nitrogen from the soil into the roots and its subsequent distribution to various plant organs such as stems, leaves, and grains.

Similarly, research on sugarcane varieties investigated the distribution of ¹⁵N from ammonium sulfate in different plant parts. mdpi.com The study measured the excess ¹⁵N atoms in the leaves, stalks, and roots, revealing how the plant allocates the absorbed nutrient. For one variety, inoculation with diazotrophic bacteria, which are known to enhance root systems, led to a greater recovery of fertilizer-derived nitrogen, highlighting the complex interactions between plant physiology, soil microbiology, and nutrient uptake. mdpi.com Such detailed distribution studies are essential for optimizing fertilizer timing and application methods to ensure nutrients are available when and where the plant needs them most. mdpi.com

Methodological Advancements in Field-Scale Isotope Tracer Experiments for Agronomic Studies

The use of stable isotopes like ¹⁵N in field-scale agricultural experiments presents methodological challenges, especially for large or perennial crops. However, advancements in analytical techniques and experimental design have enhanced the feasibility and accuracy of these studies. The development of highly sensitive mass spectrometers allows for the precise detection of even small changes in isotopic ratios in plant and soil samples.

One key methodological aspect is determining the necessary enrichment level of the ¹⁵N-labeled fertilizer. Research on coffee crops demonstrated that an enrichment of just 2% ¹⁵N abundance in ammonium sulfate was sufficient to effectively study nitrogen absorption rates and establish fertilizer-N balances over a two-year period. This finding is significant as it helps in managing the costs associated with isotopically enriched fertilizers.

Furthermore, dual-labeling techniques, such as using ¹³C and ¹⁵N simultaneously, are emerging as a powerful method for understanding soil mineralization and nutrient cycling processes in greater detail. While the direct dual application of ¹⁵N and d8 from ammonium sulfate in agronomy is not common, the principle of using multiple isotopes to unravel interconnected biogeochemical pathways represents a significant methodological frontier. These advanced methods, combined with robust experimental designs that account for field variability, are crucial for generating reliable data to inform sustainable agricultural practices.

Understanding Soil Fertility and Nutrient Management Strategies through Isotopic Labeling

Isotopic labeling with ¹⁵N-ammonium sulfate is a cornerstone of modern research into soil fertility and nutrient management. It allows scientists to quantify the dynamics of nitrogen in the soil, including processes like mineralization, immobilization, and nitrification. isotopeshop.com By tracking the ¹⁵N label, researchers can determine how much of the applied fertilizer remains in the soil, how much is taken up by the plant, and how much is lost to the environment. science.gov

The use of ¹⁵N tracers also helps in evaluating the residual effects of fertilizers on subsequent crops and the long-term fate of nitrogen in the soil. science.gov This information is vital for developing sustainable nutrient management strategies that not only aim for high crop yields but also protect soil health and environmental quality. researchgate.net

Table 2: Concentration of Ammonium-¹⁵N in Soil Derived from Fertilizer (ANDFF) This interactive table shows the effect of a nitrification inhibitor (DMPP) on the concentration of fertilizer-derived ammonium in the soil over time for late-growing wheat genotypes.

| Days After Application | Regular Ammonium Sulfate (mg/kg) | Ammonium Sulfate with DMPP (mg/kg) |

|---|---|---|

| 7 | 1.8 | 2.5 |

| 14 | 1.2 | 2.2 |

| 28 | 0.8 | 1.9 |

| 42 | 0.5 | 1.5 |

| 56 | 0.3 | 1.1 |

| 70 | 0.2 | 0.8 |

Data adapted from a study on wheat genotypes using ¹⁵N isotope tracing techniques. researchgate.net

Mechanistic Investigations and Isotope Effects in Chemical Systems

Elucidation of Reaction Mechanisms and Kinetics via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. wikipedia.orgnumberanalytics.com It is formally defined as the ratio of the rate constant of the reaction with the light isotope (kₗ) to that with the heavy isotope (kₕ). wikipedia.org This effect is most pronounced when the relative mass change is large, as is the case when substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H). wikipedia.org KIEs are invaluable for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. numberanalytics.comosti.gov

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation but still influences the reaction rate. wikipedia.org

While direct KIE studies on reactions of ammonium (B1175870) sulfate (B86663) itself are not abundant, the influence of ammonium salts and isotopic labeling on reaction kinetics has been explored in various systems. In a study on a chemical demethylation system, the concentration of ferrous ammonium sulfate was found to influence the observed KIE, suggesting a complex interplay of primary and secondary isotope effects. aip.org The investigation utilized deuterium-labeled substrates to precisely measure the KIEs via internal competition, a common method for determining small isotope effects. aip.orgnih.gov

Furthermore, the kinetics of hydrogen-deuterium exchange in ammonium salt solutions have been studied, revealing that the process is significantly slower in acidic solutions. cia.gov The exchange is understood to proceed through the hydrolysis of the ammonium ion to form free ammonia (B1221849), which undergoes rapid exchange, followed by the reverse reaction. cia.gov This kinetic behavior underscores the importance of the chemical environment in dictating the rate of isotopic exchange processes involving ammonium ions.

Table 1: Factors Influencing the Magnitude of Kinetic Isotope Effects (KIE)

| Factor | Description | Impact on KIE |

| Isotopic Mass Difference | The greater the relative mass difference between isotopes, the larger the potential KIE. H/D substitution doubles the mass, leading to significant effects. wikipedia.org | Larger mass difference generally results in a larger KIE. |

| Bond Strength | The KIE is related to changes in vibrational frequencies of bonds to the isotope between the ground state and the transition state. | A bond being broken or formed in the rate-limiting step leads to a primary KIE. |

| Temperature | KIEs are generally more pronounced at lower temperatures. numberanalytics.com | Magnitude of KIE typically decreases as temperature increases. |

| Quantum Tunneling | For light particles like hydrogen, tunneling through the activation barrier can occur, leading to exceptionally large KIEs. numberanalytics.com | Can significantly increase the observed KIE beyond semi-classical predictions. |

| Reaction Mechanism | The specific steps of a reaction determine which bonds are critical and thus which isotopic substitutions will produce a KIE. numberanalytics.com | The position of the isotope and the nature of the transition state dictate the type and size of the KIE. |

This table is generated based on information from multiple sources. wikipedia.orgnumberanalytics.com

Studies of Hydrogen Bonding and Proton-Deuterium Exchange Phenomena

Hydrogen-deuterium exchange (HDX) is a fundamental process used to study molecular structure and dynamics. mdpi.com In the context of ammonium salts, the exchange of protons for deuterons is highly dependent on solution conditions. The exchange between ammonium ions and heavy water is notably slow, a peculiarity attributed to the absence of free electron pairs on the NH₄⁺ ion, which hinders the direct addition of a deuteron. cia.gov Instead, the exchange mechanism in aqueous solutions is facilitated by hydrolysis, where the ammonium ion reversibly forms ammonia (NH₃), a species that undergoes instantaneous exchange with the solvent. cia.gov

The substitution of hydrogen with deuterium in hydrogen bonds (N–H···O to N–D···O) can lead to significant geometric and energetic changes, a phenomenon known as the geometric isotope effect. rsc.org Deuteration typically results in a slight lengthening of weak hydrogen bonds. rsc.org This alteration, though small, can collectively influence the entire crystal lattice, leading to changes in material properties. rsc.org In crystalline solids, these subtle changes in the hydrogen-bonding network are responsible for major structural modifications. uq.edu.au For instance, the phase transition in ammonium sulfate is believed to be associated with a strengthening of its hydrogen bonds. jkps.or.kr Studies on related compounds show that deuteration of N-H bonds can induce anisotropic chemical pressure, altering lattice parameters and phase transition temperatures. rsc.org

Table 2: Characteristics of Hydrogen-Deuterium Exchange in Ammonium Salts

| Characteristic | Description | Reference(s) |

| Exchange Mechanism | Proceeds via hydrolysis to free ammonia (NH₃), which rapidly exchanges with the D₂O solvent, rather than direct exchange with the NH₄⁺ ion. | cia.gov |

| pH Dependence | The exchange rate is base-catalyzed and dramatically slows at lower pH due to the suppression of hydrolysis. | cia.govnih.govacs.org |

| Stability | Deuterons introduced into the ammonium ion are stable in acidic aqueous solution and resistant to back-exchange under those conditions. | nih.govnih.gov |

| Influence on H-Bonds | Deuteration of N-H bonds can alter the length and strength of N-H···O hydrogen bonds, impacting crystal packing and stability. | rsc.orguq.edu.au |

Phase Transitions and Structural Modifications Influenced by Deuteration in Solid-State Materials

The replacement of hydrogen with deuterium can have a profound impact on the phase transitions and crystal structures of solid-state materials, particularly those involving extensive hydrogen bonding. This is because the change in mass and the lower zero-point energy of the N-D bond compared to the N-H bond can alter the lattice dynamics and the relative stability of different crystalline phases. rsc.orgresearchgate.net

A classic example is found in the Tutton salt family, specifically ammonium copper(II) sulfate, (NH₄)₂Cu(H₂O)₆₂. Upon full deuteration to (ND₄)₂Cu(D₂O)₆₂, the compound undergoes a significant structural switch. researchgate.netacs.org This change involves a reorientation of the Jahn-Teller distortion of the [Cu(D₂O)₆]²⁺ complex, where the direction of the elongated Cu-O bond switches by 90 degrees compared to the hydrogenous form. osti.gov This structural modification is attributed to subtle changes in the hydrogen-bonding network caused by deuteration. uq.edu.au

Interestingly, while deuteration causes dramatic changes in the copper Tutton salt, studies on pure ammonium sulfate, (NH₄)₂SO₄, have reported that deuteration does not significantly affect its ferroelectric phase transition temperature of 223 K. jkps.or.krresearchgate.net In contrast, deuteration in other ammonium compounds, such as triammonium (B15348185) hydrogen disulphate and various ammonium tetrahalo complexes, has been shown to increase the phase transition temperature. researchgate.net This highlights that the effect of deuteration is highly dependent on the specific structure and bonding within the crystal.

Table 3: Effect of Deuteration on Phase Transition Temperatures (T_c) in Various Ammonium Salts

| Compound | T_c (Hydrogenous) | T_c (Deuterated) | Change in T_c | Reference(s) |

| Triammonium Hydrogen Disulphate, (NH₄)₃H(SO₄)₂ | 140 °C | 145.5 °C | +5.5 °C | |

| Ammonium Tetrachloroiodate(III), NH₄ICl₄ | 70 K | 74 K | +4 K | researchgate.net |

| (NH₄)₂Cu(SO₄)₂·6H₂O | Exhibits complex thermal equilibria | Structure switches upon deuteration, not a simple T_c shift | Structural Switch | researchgate.netacs.orgacs.org |

| Ammonium Sulfate, (NH₄)₂SO₄ | ~223 K | ~223 K | No significant change reported | jkps.or.krresearchgate.net |

Crystallographic Analysis of Metal-Complexes and Their Deuterated Analogues

Crystallographic techniques, particularly single-crystal X-ray and neutron diffraction, are essential for understanding the precise structural consequences of deuteration. Neutron diffraction is especially powerful in this regard because it can accurately locate the positions of light atoms like hydrogen and deuterium, which is difficult with X-rays. nih.gov

The most extensively studied system in this context is the deuterated ammonium copper(II) sulfate Tutton salt, (ND₄)₂Cu(D₂O)₆₂. acs.org Crystallographic analysis has provided a detailed picture of the structural changes that occur upon replacing hydrogen with deuterium. In the hydrogenous compound, the Jahn-Teller distortion results in an elongated octahedral geometry with the longest Cu-O bonds along one axis. acs.org In the fully deuterated compound at low temperatures, the structure is markedly different, with the directions of the long and intermediate Cu-O bonds being interchanged. acs.orgnih.gov This switch is accompanied by slight rotations of the ammonium and sulfate ions. acs.org

This structural change is not observed in the analogous zinc compound, (NH₄)₂Zn(H₂O)₆₂, where deuteration has no detectable influence on the crystal structure. acs.org This demonstrates that the effect is not merely due to the presence of ammonium sulfate but is a cooperative phenomenon involving the Jahn-Teller active Cu²⁺ ion and the hydrogen-bonding network. acs.org

Table 4: Comparison of Cu-O Bond Distances (Å) in Hydrogenous vs. Deuterated Ammonium Copper(II) Sulfate at Low Temperature

| Compound | Temperature | Cu-O(7) | Cu-O(8) | Cu-O(9) | Reference(s) |

| (NH₄)₂Cu(H₂O)₆₂ | 9.6 K | ~2.3 Å (long) | ~2.0 Å (intermediate) | ~1.97 Å (short) | acs.org |

| (ND₄)₂Cu(D₂O)₆₂ | 15 K | ~2.007 Å (intermediate) | ~2.281 Å (long) | ~1.975 Å (short) | acs.orgnih.gov |

Note: The specific bond lengths and assignments of O(7), O(8), and O(9) are based on the crystallographic conventions in the cited literature. The key finding is the interchange of the long and intermediate bond directions.

Future Perspectives and Emerging Research Directions

Integration of Multi-Isotope Labeling for Understanding Complex Biological and Environmental Systems

The use of compounds labeled with multiple stable isotopes, such as Ammonium-15N2,d8 sulfate (B86663), is pivotal for unraveling the intricate workings of biological and environmental systems. By simultaneously tracing different elements like nitrogen (¹⁵N), carbon (¹³C), hydrogen (²H or D), and oxygen (¹⁸O), researchers can gain a more holistic view of metabolic and elemental fluxes. nih.gov

In systems biology, this approach allows for the comprehensive analysis of metabolic networks. For instance, growing organisms in media containing multiple isotopic labels enables the tracking of various precursors into a wide range of downstream metabolites. nih.govbiorxiv.org This method is instrumental in validating computational models of metabolism and provides a framework for integrating diverse datasets from genomics, transcriptomics, and proteomics. nih.gov The ability to mix labeled and unlabeled samples for simultaneous analysis, analogous to the SILAC approach in proteomics, helps to overcome matrix effects and differential ion suppression in mass spectrometry, leading to more accurate quantification. nih.gov

In environmental science, multi-isotope labeling is crucial for understanding nutrient cycling. myskinrecipes.com For example, using fertilizers labeled with ¹⁵N helps in precisely tracking the absorption and movement of nitrogen through plants and soil ecosystems. myskinrecipes.comisotopeshop.com This aids in optimizing fertilizer use and studying nitrogen dynamics to promote sustainable agriculture and conservation. myskinrecipes.com

Advancements in High-Throughput Isotopic Analysis and Computational Modeling

Recent progress in analytical instrumentation and computational methods has significantly enhanced the utility of stable isotope labeling. High-throughput techniques now allow for the rapid and simultaneous measurement of the elemental and isotopic compositions of nitrogen, carbon, and sulfur in a single sample. berkeley.edu This is often achieved by coupling elemental analyzers or chromatography systems with isotope ratio mass spectrometry (IRMS). berkeley.edunih.gov Such advancements are critical for handling the large sample volumes typical in metabolomics and environmental studies.

Computational modeling has become indispensable for interpreting the complex data generated from isotope-labeling experiments. biorxiv.org

| Modeling Application | Description | Key Insight |

|---|---|---|

| Isotopologue Distribution Analysis | Predicts isotope distributions over a range of enrichments and compares them to experimental data from high-resolution mass spectrometry. acs.org | Enables accurate measurement of isotope enrichment in thousands of peptides, crucial for quantitative proteomics. acs.org |

| Metabolic Flux Analysis (MFA) | Uses stable isotope tracing and network-based isotopologue modeling to quantify reaction rates (fluxes) across metabolic pathways, including complex lipid networks. biorxiv.org | Provides quantitative information on the synthesis and turnover of biomolecules, revealing how diseases like cancer affect cellular metabolism. biorxiv.org |

| Isotope Dilution Mass Spectrometry (IDMS) | Employs stable isotope-labeled internal standards to achieve gold-standard quantification of peptides and proteins. chemie-brunschwig.ch | Allows for precise and accurate measurement of analyte concentrations by correcting for sample loss during preparation and analysis. nih.gov |

These computational tools can deconvolve complex mass spectra to determine the incorporation of labels into various molecules, allowing for the calculation of metabolic fluxes and the fractional synthesis of biopolymers. biorxiv.orgacs.org For example, methods have been developed that are accurate to within 1.5% of expected isotope distributions for ¹⁵N-labeled peptides, with high precision. acs.org

Novel Applications in Systems Biology and Environmental Biogeochemistry

The unique properties of isotopically labeled compounds like Ammonium-15N2,d8 sulfate are opening up new frontiers in systems biology and environmental biogeochemistry.

In systems biology , stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. isotope.comotsuka.co.jp Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to create internal standards for precise protein quantification. nih.gov In metabolomics, isotope tracing provides absolute quantification of hundreds of metabolites, offering a dynamic snapshot of the metabolic state of a cell or organism. nih.gov These approaches are vital for biomarker discovery and for understanding the metabolic reprogramming that occurs in diseases. otsuka.co.jp For example, tracer studies using labeled cysteine have been used to investigate how liver cells produce the crucial antioxidant glutathione. nih.gov

In environmental biogeochemistry , labeled ammonium (B1175870) sulfate is essential for tracing nitrogen transformation pathways. myskinrecipes.comchemicalbook.com A significant emerging application is in the study of novel microbial processes, such as anaerobic ammonium oxidation coupled to iron reduction (Feammox). princeton.edu In this process, microorganisms use iron as an electron acceptor to convert ammonium to other nitrogen forms like nitrite (B80452) or nitrogen gas. princeton.edu Isotope tracing helps confirm and quantify these pathways in various environments, from forested wetlands to river estuaries. princeton.edu Understanding the Feammox process could lead to innovative biotechnologies for removing ammonium from wastewater, potentially offering a more robust alternative to existing methods, especially at low temperatures. princeton.edu

Q & A

Basic Research Questions

Q. How do isotopic purity levels of Ammonium-15N₂,d₈ sulfate (e.g., 10% vs. 98% ¹⁵N) influence experimental outcomes in nitrogen tracing studies?

- Methodological Answer : Isotopic purity determines signal-to-noise ratios in analytical techniques like NMR or mass spectrometry. For metabolic flux analysis (e.g., nucleotide biosynthesis), ≥98 atom% ¹⁵N ensures minimal interference from unlabeled background nitrogen . Lower purity (e.g., 10%) may suffice for bulk agricultural tracer studies but requires correction for natural abundance ¹⁴N . Validate purity via supplier certificates and confirm with ¹⁵N-NMR using protocols similar to those in electrochemical ammonia quantification .

Q. What protocols are recommended for preparing calibration standards using Ammonium-15N₂,d₈ sulfate in quantitative NMR analysis?

- Methodological Answer : Dissolve Ammonium-15N₂,d₈ sulfate in dilute sulfuric acid (0.003 M) to stabilize the ammonium ion. Prepare a series of dilutions (e.g., 0.05–2 ppm) and spike with dimethyl sulfoxide-d₆ as an internal reference. Acquire ¹H NMR spectra at high resolution (e.g., 800 MHz) and plot peak integrals against known concentrations to generate a linear calibration curve . Ensure matrix-matched standards to account for solvent effects .

Q. How should researchers handle isotopic cross-contamination when using Ammonium-15N₂,d₈ sulfate in multi-isotope labeling experiments?

- Methodological Answer : Use dedicated glassware and isolate workflows spatially/temporally. For cell culture studies, pre-wash media components with unlabeled ammonium sulfate to remove residual ¹⁴N. Validate contamination levels via blank samples analyzed by isotope-ratio mass spectrometry (IRMS) or ¹⁵N-NMR .

Advanced Research Questions

Q. What strategies mitigate discrepancies in nitrogen assimilation rates observed in ¹⁵N-tracing experiments with Ammonium-15N₂,d₈ sulfate?

- Methodological Answer : Contradictions may arise from incomplete isotopic equilibration or microbial interference. Use time-course sampling to track assimilation kinetics and model fluxes with software like INCA or OpenMebius . For plant studies, control for rhizosphere microbial activity via sterile hydroponic systems . Normalize data to internal standards (e.g., ¹³C-glucose) to correct for technical variability .

Q. How can researchers validate the integrity of commercial Ammonium-15N₂,d₈ sulfate batches to prevent contamination-driven artifacts in N₂ fixation assays?